2-Isopropyl-3,3-dimethylisoxazolidin-5-one

Description

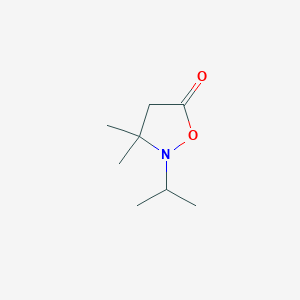

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3,3-dimethyl-2-propan-2-yl-1,2-oxazolidin-5-one |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-8(3,4)5-7(10)11-9/h6H,5H2,1-4H3 |

InChI Key |

QFPGQHAVFKXFBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(CC(=O)O1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 3,3 Dimethylisoxazolidin 5 One

Retrosynthetic Analysis of the 2-Isopropyl-3,3-dimethylisoxazolidin-5-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the analysis reveals several key disconnections based on the formation of the isoxazolidin-5-one core.

Two primary retrosynthetic pathways can be envisioned. The first involves a disconnection of the N-C5 and C3-C4 bonds, which corresponds to a [3+2] cycloaddition reaction. This approach identifies a nitrone and a ketene (B1206846) or its synthetic equivalent as the key precursors. Specifically, this would involve the disconnection to an N-isopropyl-alpha,alpha-dimethylnitrone and a ketene.

A second major pathway involves the disconnection of the N-C5 bond, suggesting an intramolecular cyclization. This route points to a β-hydroxylamino acid as the immediate precursor. The formation of this precursor would, in turn, rely on the conjugate addition of a hydroxylamine (B1172632) to an α,β-unsaturated carbonyl compound. For the target molecule, this translates to the disconnection to N-isopropyl-β-hydroxy-β,β-dimethylamino acid, which can be conceptually formed from N-isopropylhydroxylamine and a derivative of 3,3-dimethylacrylic acid.

These retrosynthetic approaches provide a logical framework for devising synthetic strategies, guiding the selection of starting materials and reaction types.

Classical Approaches to Isoxazolidinone Ring Formation Applied to this compound

Classical methods for the formation of the isoxazolidinone ring have been well-established and provide a foundation for the synthesis of new derivatives.

Cycloaddition Reactions in the Synthesis of this compound Precursors

The 1,3-dipolar cycloaddition is a powerful and widely used method for the construction of five-membered heterocyclic rings, including isoxazolidines. youtube.comresearchgate.netnih.gov This reaction typically involves the [3+2] cycloaddition of a nitrone with a dipolarophile, such as an alkene or alkyne. youtube.com For the synthesis of isoxazolidin-5-ones, a ketene or a ketene equivalent can serve as the dipolarophile.

In a hypothetical synthesis of this compound, the key 1,3-dipolar cycloaddition would occur between N-isopropyl-alpha,alpha-dimethylnitrone and ketene. The nitrone precursor can be prepared through the condensation of N-isopropylhydroxylamine with acetone. The subsequent reaction with ketene, which can be generated in situ, would directly yield the target isoxazolidin-5-one ring system. The reaction is expected to be regioselective, with the oxygen of the nitrone adding to the carbonyl carbon of the ketene.

Table 1: Hypothetical Reaction Parameters for Cycloaddition Approach

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Proposed Yield (%) |

|---|---|---|---|---|

| N-isopropyl-alpha,alpha-dimethylnitrone | Ketene | Dichloromethane | -78 to 25 | 65-75 |

| N-isopropyl-alpha,alpha-dimethylnitrone | Diketene | Toluene | 80 | 60-70 |

Condensation and Cyclization Strategies for this compound

An alternative classical approach involves the formation of a linear precursor followed by an intramolecular cyclization. For isoxazolidin-5-ones, this typically involves the cyclization of a β-hydroxylamino acid. youtube.comnih.gov This strategy hinges on the initial formation of the key β-hydroxylamino acid intermediate.

For the synthesis of this compound, the required precursor would be N-isopropyl-β-hydroxy-β,β-dimethylamino acid. This intermediate can be conceptually synthesized via a Michael addition of N-isopropylhydroxylamine to an activated derivative of 3,3-dimethylacrylic acid, such as its ester or acid chloride. The subsequent intramolecular condensation, often promoted by a dehydrating agent or by heating, would lead to the formation of the isoxazolidin-5-one ring with the elimination of water or an alcohol.

Modern Synthetic Routes and Efficiency for this compound

Modern synthetic chemistry often focuses on improving the efficiency, selectivity, and environmental footprint of classical reactions through the use of catalysts and stereoselective methods.

Catalytic Methods in this compound Synthesis

Catalysis offers a powerful means to accelerate reactions, often under milder conditions and with greater control than stoichiometric methods. Both metal-based and organocatalytic systems have been developed for the synthesis of isoxazolidine (B1194047) and isoxazolidinone derivatives.

Table 2: Hypothetical Catalytic Systems for Isoxazolidinone Synthesis

| Catalyst | Reactants | Solvent | Key Transformation | Proposed Efficiency |

|---|---|---|---|---|

| Lewis Acid (e.g., Yb(OTf)₃) | N-isopropylhydroxylamine, Ethyl 3,3-dimethylacrylate | Acetonitrile | Conjugate Addition | High conversion |

| Brønsted Base (e.g., DBU) | N-isopropyl-β-(ethoxycarbonyl)-β,β-dimethylhydroxylamine | Toluene | Intramolecular Cyclization | Good to excellent yield |

Stereoselective Synthesis Considerations for Related Isoxazolidinones

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when considering the synthesis of related chiral isoxazolidinones that may possess stereocenters at positions C4 or C5. The development of enantioselective methods allows for the preparation of single enantiomers of chiral molecules, which is of paramount importance in medicinal chemistry. nih.govnih.gov

For the synthesis of chiral isoxazolidinones, asymmetric catalysis is a key strategy. Chiral Lewis acids or chiral organocatalysts can be employed to control the stereochemical outcome of the key bond-forming reactions. For instance, in the context of a 1,3-dipolar cycloaddition, a chiral catalyst can coordinate to either the nitrone or the dipolarophile, creating a chiral environment that directs the approach of the other reactant, leading to the preferential formation of one enantiomer of the product.

Similarly, in a conjugate addition-cyclization sequence, a chiral catalyst can be used to control the stereochemistry of the initial Michael addition, thereby establishing the stereocenter(s) in the linear precursor, which is then carried through to the final cyclized product. While not directly applicable to the achiral target molecule of this article, these stereoselective strategies are a vital component of modern isoxazolidinone synthesis.

Optimization of Reaction Conditions for this compound Production

Detailed investigations into the optimization of reaction conditions for the synthesis of this compound are not extensively documented in publicly available scientific literature. However, based on analogous chemical transformations, a systematic approach to optimizing the yield and purity of this target compound would likely involve the careful manipulation of several key reaction parameters. The primary synthetic route would presumably be the cyclocondensation reaction between N-isopropylhydroxylamine and a derivative of 3,3-dimethylacrylic acid, such as 3,3-dimethylacryloyl chloride.

The optimization of such a reaction would typically focus on the following aspects:

Solvent Effects: The choice of solvent can significantly influence the reaction rate and the stability of both reactants and intermediates. A range of aprotic and protic solvents would likely be screened to determine the optimal medium for the reaction.

Base Selection and Stoichiometry: The cyclization step is typically facilitated by a base to neutralize the hydrogen chloride formed during the reaction when using an acyl chloride. The nature of the base (e.g., organic amines like triethylamine (B128534) or inorganic bases like potassium carbonate) and its stoichiometric amount would be critical parameters to optimize.

Temperature and Reaction Time: These two parameters are intrinsically linked. A thorough study would involve conducting the reaction at various temperatures and monitoring the progress over time to find the ideal balance that maximizes product formation while minimizing the formation of by-products or degradation of the desired compound.

Reactant Concentration: The concentration of the reactants can affect the reaction kinetics. Optimization studies would likely explore a range of concentrations to identify conditions that favor the desired intramolecular cyclization over potential intermolecular side reactions.

Illustrative Data for Optimization:

While specific experimental data for the optimization of this compound production is not available, a hypothetical optimization study could yield data such as that presented in the interactive tables below. These tables are provided for illustrative purposes to demonstrate how such data would be presented.

Table 1: Effect of Solvent on the Yield of this compound

This table would typically show the results of running the reaction in different solvents while keeping other parameters constant.

| Solvent | Dielectric Constant | Yield (%) |

| Dichloromethane | 8.93 | 65 |

| Tetrahydrofuran | 7.52 | 72 |

| Acetonitrile | 37.5 | 58 |

| Toluene | 2.38 | 75 |

Table 2: Influence of Base on Reaction Yield

This table would illustrate the impact of different bases on the efficiency of the cyclization process.

| Base | pKa of Conjugate Acid | Yield (%) |

| Triethylamine | 10.75 | 78 |

| Diisopropylethylamine | 10.7 | 81 |

| Potassium Carbonate | 10.33 | 65 |

| Pyridine | 5.25 | 55 |

Table 3: Optimization of Temperature and Reaction Time

This table would present the yields obtained at different temperatures and reaction durations, highlighting the optimal conditions.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 0 | 24 | 60 |

| 25 (Room Temp) | 12 | 82 |

| 25 (Room Temp) | 24 | 85 |

| 50 | 6 | 75 |

It is crucial to reiterate that the data presented in these tables is hypothetical and serves to illustrate the type of research findings that would be generated during a systematic optimization study. The actual optimal conditions for the production of this compound would need to be determined through rigorous experimental investigation.

Spectroscopic and Structural Elucidation Studies of 2 Isopropyl 3,3 Dimethylisoxazolidin 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemical arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide an unambiguous structural confirmation.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound is predicted to exhibit four distinct sets of signals, reflecting the different chemical environments of the protons.

Isopropyl Group: The N-isopropyl group would give rise to two signals. The methine proton (-CH) is expected to appear as a septet at a downfield-shifted region (approximately 3.5-4.2 ppm) due to the deshielding effect of the adjacent nitrogen atom. The six methyl protons (-(CH₃)₂) would appear as a doublet further upfield (approximately 1.2-1.5 ppm), coupled to the methine proton.

Gem-Dimethyl Group (C3): The two methyl groups at the C3 position are diastereotopic because of the chiral environment created by the substituted ring. Consequently, they are chemically non-equivalent and would be expected to produce two separate singlets. Their chemical shifts would likely fall in the range of 1.3 to 1.6 ppm.

Methylene (B1212753) Group (C4): The two protons on the C4 carbon are also diastereotopic. They would exhibit complex splitting patterns, likely appearing as an AB quartet, due to being coupled to each other (geminal coupling) but having different chemical shifts. These protons are adjacent to the electron-withdrawing carbonyl group, placing their signals in the approximate range of 2.5-3.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-CH(CH₃)₂ | 3.5 - 4.2 | septet | ~7.0 | 1H |

| N-CH(CH₃)₂ | 1.2 - 1.5 | doublet | ~7.0 | 6H |

| C3-(CH₃)₂ | 1.3 - 1.6 | 2 x singlet | N/A | 2 x 3H |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon (C5): The lactam carbonyl carbon is the most deshielded, with its resonance expected significantly downfield, typically in the range of 170-175 ppm. ipb.pt

Quaternary Carbon (C3): The C3 carbon, substituted with two methyl groups, would appear in the 60-75 ppm range.

Isopropyl Carbons: The methine carbon (-CH) of the isopropyl group would be found around 45-55 ppm, while the two equivalent methyl carbons would produce a single signal around 20-25 ppm. yale.edu

C3-Methyl Carbons: Reflecting their diastereotopic nature, the two methyl carbons at the C3 position would be non-equivalent, giving rise to two separate signals, likely in the 20-30 ppm range. chemicalbook.com

Methylene Carbon (C4): The C4 carbon, being alpha to the carbonyl group, would have a chemical shift in the range of 35-45 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (C=O) | 170 - 175 |

| C3 | 60 - 75 |

| N-CH(CH₃)₂ | 45 - 55 |

| C4 (-CH₂-) | 35 - 45 |

| C3-(CH₃)₂ | 20 - 30 (two signals) |

Two-Dimensional NMR Techniques for Structure Confirmation

To unequivocally confirm the assignments from 1D NMR, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the cross-peak between the isopropyl methine proton and the isopropyl methyl protons, and a correlation between the two diastereotopic protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular skeleton. Expected key correlations would include:

The isopropyl methine proton to the C3 carbon.

The C3-methyl protons to both the C3 and C4 carbons.

The C4 methylene protons to the C3 and C5 (carbonyl) carbons.

Infrared (IR) and Raman Spectroscopy Investigations of this compound Vibrational Modes

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the five-membered lactam ring (γ-lactam). This band is typically observed in the range of 1700-1760 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl groups (isopropyl and dimethyl) around 2850-3000 cm⁻¹, and C-N and N-O bond stretching vibrations within the fingerprint region (below 1500 cm⁻¹). researchgate.netchemicalbook.com The presence of the gem-dimethyl group might show a characteristic doublet around 1365-1385 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary data. The C=O stretch would also be Raman active. Symmetrical vibrations, such as the symmetric stretches of the C-C bonds in the isopropyl and dimethyl groups, would be expected to show strong signals in the Raman spectrum.

Table 3: Predicted Principal IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Lactam) | Stretch | 1700 - 1760 | Strong |

| C-H (Alkyl) | Bend | 1365 - 1470 | Medium |

| C-N | Stretch | 1100 - 1300 | Medium |

Mass Spectrometry (MS) Fragmentation Analysis of this compound

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. For this compound (C₈H₁₅NO₂, Molecular Weight: 171.11 g/mol ), electron ionization (EI-MS) would likely produce the following key fragments:

Molecular Ion (M⁺˙): A peak at m/z 171 corresponding to the intact molecule minus one electron.

Alpha-Cleavage: The bond between the nitrogen and the isopropyl group is susceptible to cleavage. This would result in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a prominent fragment ion at m/z 128 [M - 43]⁺. This is often a dominant fragmentation pathway for N-alkyl compounds. libretexts.org

Loss of Methyl Radical: Cleavage of one of the methyl groups from the C3 position would result in a fragment at m/z 156 [M - 15]⁺.

Ring Cleavage: Heterocyclic rings are prone to fragmentation. Common pathways for lactams involve the loss of carbon monoxide (CO). A fragmentation pathway could involve the loss of CO from the [M-43]⁺ fragment, leading to an ion at m/z 100. Further fragmentation of the ring structure would lead to a complex pattern of smaller ions.

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not available in public databases, analysis of related oxazolidinone and isoxazolidinone derivatives allows for a reliable prediction of its key structural features. mdpi.comnih.gov

Ring Conformation: The five-membered isoxazolidinone ring is not planar. It would be expected to adopt a puckered conformation, most likely an envelope or a twist (half-chair) form, to minimize steric and torsional strain.

Amide Group Geometry: The N-C=O amide linkage within the lactam is expected to be essentially planar due to resonance delocalization.

Nitrogen Atom Geometry: The nitrogen atom is typically pyramidal. In N-substituted isoxazolidin-5-ones, the barrier to nitrogen inversion has been studied using computational methods, indicating that the nitrogen atom can invert its configuration, but this process may be slow enough on the NMR timescale to result in distinct signals for diastereotopic groups. nih.gov

Reactivity and Mechanistic Pathways of 2 Isopropyl 3,3 Dimethylisoxazolidin 5 One

Hydrolytic Stability and Ring-Opening Reactions of the Isoxazolidinone Core

The isoxazolidin-5-one ring contains an acyl-hemiaminal-like linkage (O-C-N) which is susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of the ring is expected to be moderate, but ring-opening is a probable reaction pathway.

Under acidic conditions, protonation of the carbonyl oxygen would activate the C5 position towards nucleophilic attack by water. Subsequent cleavage of the N-O bond, a typically weak bond in such systems, would lead to the formation of a ring-opened product. Basic hydrolysis would likely be initiated by the nucleophilic attack of a hydroxide (B78521) ion at the electrophilic C5 carbonyl carbon. This would result in the cleavage of the endocyclic ester-like bond.

Table 1: Predicted Products of Hydrolysis of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one

| Condition | Predicted Major Products |

|---|---|

| Acidic Hydrolysis | N-hydroxy-N-isopropyl-2-amino-2-methylpropanoic acid |

Nucleophilic and Electrophilic Reactivity at Key Centers of this compound

The molecule possesses both nucleophilic and electrophilic centers, allowing for a range of potential reactions.

Nucleophilic Reactivity : The nitrogen atom possesses a lone pair of electrons, but its nucleophilicity is expected to be diminished due to the electron-withdrawing effect of the adjacent carbonyl group and steric hindrance from the isopropyl group. The C4 position, flanked by the carbonyl group, could potentially be deprotonated by a strong base to form an enolate, which would be a potent nucleophile. However, the presence of two methyl groups at the C3 position prevents enolization at that site.

Electrophilic Reactivity : The most significant electrophilic center is the carbonyl carbon at the C5 position. nih.govmdpi.com This site is susceptible to attack by a variety of nucleophiles, including organometallic reagents, which could lead to ring-opening or the formation of addition products. nih.govmdpi.com

Table 2: Predicted Reactivity at Key Centers of this compound

| Position | Type of Center | Potential Reactions |

|---|---|---|

| N2 | Nucleophilic | Alkylation, Acylation (likely requires strong electrophiles) |

| C4 | Nucleophilic (as enolate) | Alkylation, Aldol-type reactions (with strong base) |

Rearrangement Reactions Involving the this compound Scaffold

Isoxazolidine (B1194047) and related heterocyclic systems are known to undergo various rearrangement reactions, often promoted by heat, light, or chemical reagents. While no specific rearrangements have been documented for this compound, analogous systems suggest potential pathways. For instance, the Boulton-Katritzky rearrangement is a known process for related isoxazole (B147169) systems, although its applicability here is speculative without experimental evidence. beilstein-journals.org Thermal or photochemical cleavage of the weak N-O bond could lead to diradical intermediates that might rearrange to form more stable ring systems or acyclic products.

Free Radical Reactions and Pathways Involving this compound

Free radical reactions are characterized by initiation, propagation, and termination steps. youtube.comyoutube.com The initiation of a radical reaction involving this compound would likely occur at the weakest bonds. The N-O bond is a prime candidate for homolytic cleavage upon exposure to heat or UV light, which would generate a nitrogen-centered radical and an oxygen-centered radical. youtube.com The tertiary C-H bond on the isopropyl group is also a potential site for hydrogen abstraction by a radical species.

Once formed, these radical intermediates could undergo a variety of propagation steps, such as intramolecular rearrangements or intermolecular reactions with other molecules. For example, a radical-induced rearrangement between an isoxazolidine and an isoxazolidin-5-one has been reported in the literature, suggesting that such pathways are feasible for this class of compounds. jst.go.jp

Mechanistic Investigations through Kinetic and Thermodynamic Studies

To definitively elucidate the reaction mechanisms of this compound, detailed kinetic and thermodynamic studies would be necessary.

Kinetic Studies : By monitoring the reaction rates under various conditions (e.g., changing reactant concentrations, temperature, solvent), the rate law for a particular reaction can be determined. This provides insight into the molecularity of the rate-determining step. For example, kinetic evidence has been used to support the formation of oxazolidinones in proline-catalyzed reactions. nih.gov Similar methodologies could be applied to study the reactions of this compound. Spectroscopic techniques could be employed to follow the disappearance of the starting material and the appearance of products over time. nih.gov

Thermodynamic Studies : The thermodynamic parameters of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the position of the equilibrium and the spontaneity of the reaction. Computational chemistry, such as density functional theory (DFT), can be a powerful tool for estimating these parameters and for modeling the structures of transition states and intermediates. nih.gov Such calculations could provide valuable insights into the feasibility of the predicted reaction pathways for this compound.

In the absence of experimental data, the reactivity of this compound remains a matter of informed prediction. The principles outlined above provide a solid foundation for anticipating its chemical behavior and for designing future experimental investigations.

Derivatization and Functionalization Strategies for 2 Isopropyl 3,3 Dimethylisoxazolidin 5 One

Modifications at the Isoxazolidinone Nitrogen Atom

The nitrogen atom (N-2) of the isoxazolidin-5-one ring is a key site for derivatization. As with other lactams, the N-H bond can be substituted through various alkylation and acylation reactions, which can alter the molecule's steric and electronic properties. acs.org

Standard N-alkylation of lactams can be achieved by deprotonation with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. mdpi.com Alternative methods, such as using potassium fluoride (B91410) on alumina (B75360) with alkyl halides or employing dialkyl ethers at high temperatures, offer different pathways for N-substitution. google.comoup.com Microwave-assisted solvent-free methods have also proven effective for the rapid N-alkylation of amides and lactams. mdpi.com Palladium-catalyzed enantioselective alkylation represents a more advanced strategy for introducing chirality. nih.gov

Table 1: Potential N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

|---|

Functionalization of the Isopropyl and Dimethyl Moieties of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one

Functionalizing the unactivated C-H bonds of the isopropyl and gem-dimethyl groups presents a significant synthetic challenge but offers a direct route to novel analogues. The gem-dimethyl group, in particular, is a valuable structural motif in medicinal chemistry, often improving pharmacokinetic properties by providing metabolic stability and influencing molecular conformation. researchgate.netscienceopen.com

Strategies for such functionalizations typically rely on modern synthetic methods, including radical reactions or transition-metal-catalyzed C-H activation. nih.govethz.chmdpi.com For instance, radical halogenation could introduce a handle for further substitution. More sophisticated approaches might involve rhodium or palladium catalysts to achieve regioselective C-H functionalization, although this would require careful optimization for a substrate of this nature. nih.govosti.gov

Table 2: Potential Strategies for Alkyl Moiety Functionalization

| Target Moiety | Proposed Strategy | Reagents and Conditions | Potential Intermediate Product |

|---|---|---|---|

| Isopropyl (tertiary C-H) | Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, Δ | 2-(1-Bromo-1-methylethyl)-3,3-dimethylisoxazolidin-5-one |

| gem-Dimethyl (primary C-H) | Photoredox C-H Alkylation | Ir/Ru photocatalyst, Ni catalyst, Alkyl halide, light | 2-Isopropyl-3-methyl-3-(functionalized methyl)isoxazolidin-5-one |

| gem-Dimethyl (via oxidation) | Oxidation to Carboxylic Acid | Strong oxidant (e.g., KMnO₄, RuO₄) | 3-Methyl-5-oxo-2-isopropylisoxazolidine-3-carboxylic acid |

Ring Expansion and Contraction Reactions of this compound

Modifying the size of the heterocyclic ring through expansion or contraction reactions can lead to entirely new molecular scaffolds. wikipedia.orgetsu.edu Such transformations often proceed through cationic, anionic, or radical intermediates, fundamentally altering the core structure. wikipedia.orgrsc.org

A potential ring expansion could be envisioned through a process analogous to the Beckmann rearrangement. This would first require conversion of the C-5 carbonyl group to an oxime. Treatment of the oxime with acid could then induce rearrangement, inserting the nitrogen atom into the C4-C5 bond to form a six-membered 1,3-diazepan-6-one derivative.

Ring contraction is a valuable method for creating strained or highly functionalized smaller rings. rsc.orgnih.gov For the isoxazolidinone ring, a possible route could involve initial reduction of the carbonyl group to an alcohol, followed by dehydration to an alkene. Ozonolysis and subsequent intramolecular reaction could potentially lead to a four-membered β-lactam (azetidinone) ring, a privileged structure in medicinal chemistry. utrgv.edunih.gov Photochemical methods, such as a Norrish Type II reaction on an α-acylated derivative, could also furnish a contracted ring system. nih.gov

Table 3: Hypothetical Ring Transformation Pathways

| Transformation | Key Intermediate | Reagents for Key Step | Resulting Scaffold |

|---|---|---|---|

| Ring Expansion | This compound oxime | PPA or H₂SO₄ | 1,3-Diazacyclohexan-6-one derivative |

| Ring Contraction | 2-Isopropyl-3,3-dimethyl-Δ⁴-isoxazoline | 1. O₃; 2. Me₂S | Azetidin-2-one (β-lactam) derivative |

Heterocycle Annulation with this compound

Heterocycle annulation involves the construction of a new ring fused to the existing isoxazolidinone scaffold. This strategy is a powerful tool for building molecular complexity and accessing novel polycyclic systems. The isoxazolidin-5-one provides multiple reactive sites for annulation, including the nitrogen atom, the carbonyl group, and the α-carbon (C-4). rsc.org

One plausible approach is a condensation reaction at the C-4 position. Deprotonation of the C-4 proton with a strong base like lithium diisopropylamide (LDA) would generate a nucleophilic enolate. This enolate could then react with a bifunctional electrophile, such as an α,β-unsaturated ketone, in a Michael addition. Subsequent intramolecular cyclization and dehydration (a Robinson annulation sequence) could yield a fused six-membered carbocyclic ring. Alternatively, annulation can be achieved by building a new ring involving the lactam nitrogen and the C-5 carbonyl, for example, by reacting the parent compound with a substrate containing both a nucleophilic and an electrophilic center. rsc.org

Table 4: Potential Heterocycle Annulation Strategies

| Annulation Strategy | Key Reagents | Intermediate Type | Fused Ring System |

|---|

Computational and Theoretical Studies on 2 Isopropyl 3,3 Dimethylisoxazolidin 5 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For isoxazolidinone derivatives, these calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital interactions that govern their chemical behavior.

Frontier Molecular Orbital (FMO) Analysis of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In the context of this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the isoxazolidinone ring, which are the most electron-rich centers. The LUMO, conversely, would likely be distributed over the carbonyl group and the N-O bond, representing the most electrophilic sites. The specific energy values of the HOMO, LUMO, and the HOMO-LUMO gap for related isoxazolidine (B1194047) derivatives are typically calculated using DFT methods. For instance, studies on other heterocyclic systems show how these values can be correlated with their chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for a Generic Isoxazolidinone Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is representative and derived from general knowledge of similar heterocyclic compounds, as specific data for this compound was not found in the searched literature.

Electrostatic Potential Maps and Charge Distribution

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). For this compound, the ESP map would be expected to show a region of high negative potential around the carbonyl oxygen and the oxygen atom within the ring, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the isopropyl and methyl groups, as well as the area around the nitrogen atom, would exhibit a positive potential, suggesting susceptibility to nucleophilic interaction.

The precise partial charges on each atom can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. This data provides a more detailed understanding of the charge distribution and bond polarities within the molecule.

Conformation Analysis of this compound

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and biological properties. The isoxazolidinone ring is not planar and can adopt various puckered conformations. The bulky isopropyl and dimethyl groups attached to the ring will significantly influence the preferred conformation by minimizing steric hindrance.

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic conformational search to identify the lowest energy conformers. The relative energies of different conformers can be calculated to determine their population at a given temperature. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as biological receptors.

Reaction Mechanism Predictions using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.govmdpi.com For isoxazolidinone derivatives, theoretical studies can elucidate the pathways of reactions such as ring-opening, cycloadditions, and substitutions. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. escholarship.org This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and selectivity of a particular reaction. For example, DFT calculations have been used to study the regiochemistry of 1,3-dipolar cycloaddition reactions leading to the formation of isoxazoline (B3343090) rings. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, intermolecular interactions, and solvent effects on a molecule like this compound. researchgate.netresearchgate.net In drug design, MD simulations are frequently used to study the binding of a ligand to its target protein, providing insights into the stability of the complex and the key interactions involved. nih.govnih.gov For isoxazolidinone derivatives, MD simulations can be employed to understand their behavior in different environments and their interactions with biological macromolecules. researchgate.netresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazolidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.netmdpi.com

For a series of isoxazolidinone derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. researchgate.net Such models can guide the optimization of the isoxazolidinone scaffold to enhance a desired biological activity. nih.govmdpi.com

No In Vitro Biological Activity Data Available for this compound

Following a comprehensive and exhaustive search of scientific databases and publicly available literature, no studies detailing the in vitro biological activity of the specific chemical compound This compound were found.

Therefore, it is not possible to generate the requested article focusing on the specified outline, as the foundational scientific data required to populate the sections on antimicrobial properties, enzyme inhibition studies, cell-based assays, and structure-activity relationships for this particular compound does not appear to be published in the accessible scientific domain.

The information available for this compound is currently limited to its identification and availability from chemical suppliers. There is no evidence of its biological properties having been investigated or reported.

Advanced Methodologies and Future Research Directions for 2 Isopropyl 3,3 Dimethylisoxazolidin 5 One

Green Chemistry Approaches to 2-Isopropyl-3,3-dimethylisoxazolidin-5-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve safety. For the synthesis of isoxazolidin-5-ones, this involves the use of sustainable solvents, atom-economic reactions, and environmentally benign catalysts.

Key Research Findings:

Multicomponent Reactions: Organocatalyzed multicomponent reactions, such as the Knoevenagel-aza-Michael-cyclocondensation, provide a straightforward and atom-efficient route to various isoxazolidinone scaffolds from simple precursors like Meldrum's acid, hydroxylamines, and aldehydes. nih.gov This approach minimizes waste by incorporating the majority of the atoms from the reactants into the final product.

Sustainable Solvents: Research into the synthesis of related heterocyclic compounds has demonstrated the viability of replacing hazardous organic solvents with greener alternatives. Water has been successfully used as a green reaction medium for the three-component cyclocondensation synthesis of isoxazol-5(4H)-ones. Furthermore, Deep Eutectic Solvents (DESs) are emerging as promising catalytic media that can act as both the solvent and the catalyst, eliminating the need for additional organic solvents and often being reclaimable and environmentally gentle. researchgate.netresearchgate.net A solvent-free synthesis for a bio-based N-isobutyl-5-methyloxazolidinone has also been developed, highlighting the potential for eliminating organic solvents entirely. nih.gov

Organocatalysis: The use of metal-free organocatalysts, such as bio-based imidazolium salts or simple dibasic salts like sodium malonate, can replace potentially toxic and expensive metal catalysts. nih.gov These catalysts are often more environmentally friendly and can promote high yields under mild conditions.

Table 1: Potential Green Solvents for this compound Synthesis

| Solvent Type | Example(s) | Key Advantages | Relevant Findings |

|---|---|---|---|

| Aqueous Media | Water (H₂O) | Non-toxic, non-flammable, inexpensive, environmentally benign. | Effective medium for multicomponent synthesis of isoxazol-5(4H)-ones at room temperature. |

| Deep Eutectic Solvents (DES) | Quaternary diammonium salt and urea | Acts as both solvent and catalyst, biodegradable, low toxicity, recyclable. | Enables atom-economic synthesis of oxazolidinones with high yields and a low E-factor (0.11). researchgate.netresearchgate.net |

| Renewable Solvents | Bio-based oxazolidinones | Derived from renewable resources, potential to replace petroleum-based solvents. | Successful kilogram-scale synthesis of N-isobutyl-5-methyloxazolidinone without organic solvents. nih.gov |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, efficiency, and scalability. nih.gov These techniques are particularly well-suited for the production of active pharmaceutical ingredients (APIs) and their intermediates. d-nb.info

The application of continuous flow processing to the synthesis of this compound could provide precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netbeilstein-journals.org This leads to enhanced reaction rates, higher yields, and improved product quality compared to batch procedures. researchgate.net The small reaction volumes within microreactors enhance heat and mass transfer, allowing for the safe execution of highly exothermic reactions or reactions involving unstable intermediates. nih.govresearchgate.net This technology enables a more economical and environmentally friendly approach to organic synthesis, facilitating easier scale-up from laboratory research to industrial production. researchgate.netprocegence.com

Table 2: Comparison of Batch vs. Continuous Flow Processing for Heterocycle Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Inherently safer due to small reactor volumes, efficient heat exchange, and containment of hazardous materials. nih.gov |

| Scalability | Scale-up can be complex and non-linear, often requiring re-optimization. | Straightforward scalability by running the process for longer durations or using parallel reactors ("scaling out"). procegence.com |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise, automated control over all reaction parameters, leading to high reproducibility. researchgate.net |

| Yield & Selectivity | Often lower due to side reactions and lack of precise control. | Typically higher yields and selectivities due to optimal parameter control. nih.gov |

| Resource Efficiency | Can lead to more solvent and energy consumption per unit of product. | Reduced waste, lower consumption of raw materials and solvents, and improved energy efficiency. nih.govprocegence.com |

High-Throughput Screening for Novel Reactivities

High-Throughput Screening (HTS) is a powerful methodology for rapidly evaluating large libraries of chemical compounds for activity against biological targets or for novel chemical reactivity. nih.gov While traditionally used in drug discovery, HTS can be adapted to explore the chemical space of this compound and its analogues.

By creating a library of substituted isoxazolidin-5-ones, HTS could be employed to:

Discover Novel Catalysts: Screen for catalytic activity in a wide range of organic transformations. The isoxazolidinone scaffold could act as a ligand for metal catalysts or as an organocatalyst itself.

Identify Bioactive Compounds: Test the library against various biological targets (e.g., enzymes, receptors) to identify new leads for medicinal chemistry. nih.gov Studies on related structures have identified promising antimicrobial and antioxidant properties. nih.gov

Explore Reaction Scopes: Rapidly determine the optimal reaction conditions (catalysts, solvents, temperatures) for transformations involving the isoxazolidin-5-one core, such as ring-opening reactions to form valuable β-amino acids. researchgate.net

This approach accelerates the discovery process, allowing for the efficient identification of new functions and applications for the this compound chemical family. nih.gov

Advanced Characterization Techniques

Beyond standard spectroscopic methods like NMR and IR, a deeper understanding of the structural and electronic properties of this compound can be achieved through advanced characterization and computational techniques.

Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to compute molecular orbitals, predict reaction mechanisms, and understand the electronic nature of the molecule. researchgate.net These in silico studies help rationalize experimental findings and guide the design of new derivatives with desired properties. preprints.org Molecular docking and dynamics simulations can predict how these molecules might interact with biological targets, providing crucial insights for drug design. researchgate.netpreprints.org

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformational preferences. This data is invaluable for understanding structure-activity relationships.

Chromatographic Methods: Advanced chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are crucial for determining key physicochemical properties like lipophilicity (logP), which is a critical parameter for predicting the pharmacokinetic behavior of potential drug candidates. nih.gov

Table 3: Application of Advanced Characterization Techniques

| Technique | Information Gained | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, chemical hardness, electrophilicity, reaction pathways. researchgate.net | Predicts reactivity, rationalizes reaction outcomes, and aids in catalyst design. |

| Molecular Docking & Dynamics | Binding modes, binding energy, protein-ligand interactions. preprints.org | Identifies potential biological targets and guides the design of more potent bioactive derivatives. |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry. | Confirms molecular structure and provides a basis for computational modeling and understanding intermolecular interactions. |

Emerging Applications in Specialized Fields

The unique structural features of the isoxazolidin-5-one ring system make it a versatile scaffold with potential applications in several specialized fields.

Asymmetric Synthesis: Isoxazolidinones, and the related oxazolidinones, are well-established as effective chiral auxiliaries. wikipedia.org A chiral auxiliary is a group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The rigid heterocyclic structure of this compound could be exploited to direct the stereoselective formation of new chiral centers in reactions such as alkylations and aldol additions. After the desired transformation, the auxiliary can be cleaved and potentially recycled. scielo.org.mx

Medicinal Chemistry: The isoxazolidine (B1194047) ring is considered a "privileged scaffold" as it is found in numerous biologically active molecules and natural products. mdpi.comacs.org Derivatives of the related isoxazole (B147169) and oxazolidinone cores have shown a wide range of pharmacological activities, including antibacterial and antifungal properties. mdpi.comnih.govsdiarticle5.com Future research could focus on synthesizing and screening derivatives of this compound to discover novel therapeutic agents.

Peptidomimetics: The N-O bond within the isoxazolidin-5-one ring can be chemoselectively cleaved to yield β-amino acids. researchgate.net These are important building blocks for the synthesis of β-peptides and other peptidomimetics, which are analogues of natural peptides with enhanced stability against enzymatic degradation, making them attractive candidates for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.